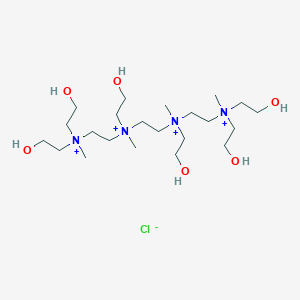
1,2-Ethanediaminium, N,N'-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is a complex organic compound with multiple functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple ammonium groups and hydroxyl groups, making it highly versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful control of temperature and pH to ensure the formation of the desired product. The reaction is followed by the addition of hydrochloric acid to form the tetrachloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ammonium groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ammonium groups allow it to form strong ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used in chelation therapy.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is unique due to its multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to form strong ionic bonds with biomolecules makes it particularly useful in biological and medical research.
Propriétés
Numéro CAS |
138879-94-4 |
|---|---|
Formule moléculaire |
C22H54ClN4O6+3 |
Poids moléculaire |
506.1 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-[2-[2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-(2-hydroxyethyl)-methylazaniumyl]ethyl]-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C22H54N4O6.ClH/c1-23(11-17-27,7-9-25(3,13-19-29)14-20-30)5-6-24(2,12-18-28)8-10-26(4,15-21-31)16-22-32;/h27-32H,5-22H2,1-4H3;1H/q+4;/p-1 |
Clé InChI |
HXZQBMLRLDOEPU-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CC[N+](C)(CC[N+](C)(CCO)CCO)CCO)(CC[N+](C)(CCO)CCO)CCO.[Cl-] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


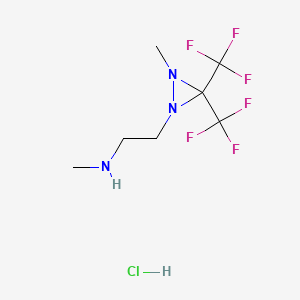
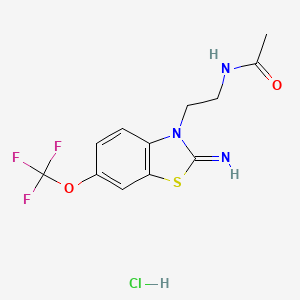

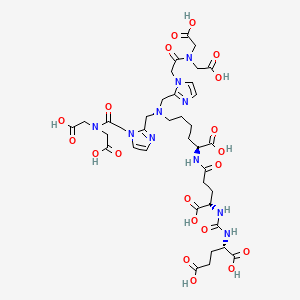
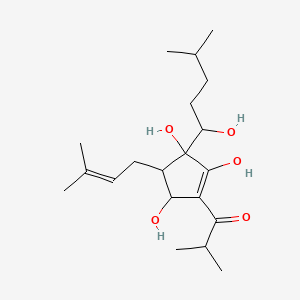

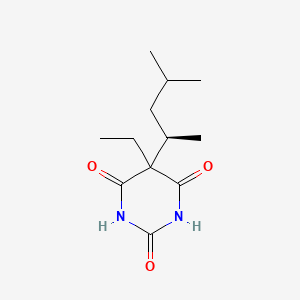


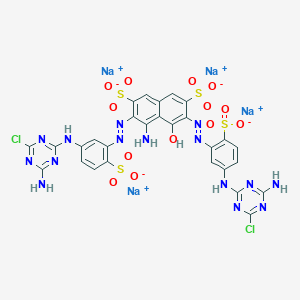
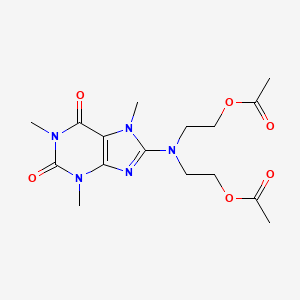
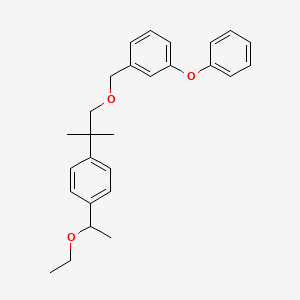
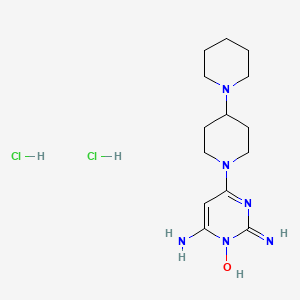
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
